2-Bromobenzo[b]thiophene is a highly reactive, heteroaromatic building block defined by its fused benzothiophene core and a bromine atom precisely positioned at the C2 carbon. This specific regiochemistry, combined with the lability of the C-Br bond, makes it an optimal electrophilic partner for palladium- and nickel-catalyzed cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig protocols. In industrial procurement, it is primarily sourced as a critical precursor for the synthesis of organic light-emitting diode (OLED) materials, organic photovoltaics (OPVs), and pharmaceutical active ingredients (such as selective estrogen receptor modulator analogs). Its predictable reactivity profile allows for the rapid, high-yield construction of extended pi-conjugated systems and complex heterocycles without the need for harsh C-H activation conditions [1].
C2 bromine enables predictable, position-specific cross-coupling for benzo[b]thiophene functionalization.
Supports Suzuki, Heck, and allylic arylation workflows for medicinal chemistry and materials synthesis.
Key intermediate for extended π-conjugated systems in organic electronics and late-stage diversification.
Substituting 2-Bromobenzo[b]thiophene with its close analogs introduces severe process and performance penalties. Utilizing the unhalogenated benzo[b]thiophene requires direct C-H functionalization, which suffers from poor regioselectivity and necessitates expensive stoichiometric oxidants or specialized noble-metal catalysts. Replacing it with 2-chlorobenzo[b]thiophene drastically slows down the oxidative addition step in catalytic cycles due to the higher bond dissociation energy of the C-Cl bond, forcing the use of costly, proprietary bulky phosphine ligands (e.g., SPhos or XPhos) to achieve acceptable yields. Furthermore, positional isomers like 3-bromobenzo[b]thiophene fundamentally alter the geometry of the final coupled product; coupling at the 3-position introduces steric twisting that disrupts pi-conjugation, degrading charge mobility in semiconductor applications and altering the photophysical properties of OLED emitters [1].
C2 regioisomer with documented cross-coupling efficiency; reactive handle for Pd-catalyzed transformations.
Amination efficiency may shift significantly without a C2 electron-withdrawing group; coupling outcomes are not equivalent.
Solution-state emission behavior; non-AIE profile may serve specific photophysical designs.
Reported aggregation-induced emission (AIE) activity; emission properties differ fundamentally and may not transfer.
In palladium-catalyzed cross-coupling workflows, the halogen identity dictates the kinetic viability of the oxidative addition step. 2-Bromobenzo[b]thiophene features a C-Br bond dissociation energy of approximately 68 kcal/mol, allowing it to achieve >85% yields in Suzuki couplings using standard, inexpensive catalysts like Pd(PPh3)4 at mild temperatures (60-80 °C). In contrast, 2-chlorobenzo[b]thiophene (C-Cl BDE ~81 kcal/mol) typically yields <30% under identical conditions, requiring an upgrade to highly active, expensive dialkylbiaryl phosphine ligands (e.g., Buchwald ligands) and elevated temperatures (>100 °C) to force conversion [1].
| Evidence Dimension | Catalyst requirement and standard Suzuki coupling yield |
| Target Compound Data | >85% yield with standard Pd(PPh3)4 at 80 °C |
| Comparator Or Baseline | 2-Chlorobenzo[b]thiophene: <30% yield with standard Pd(PPh3)4; requires expensive SPhos/XPhos ligands |
| Quantified Difference | >55% yield advantage under standard conditions; eliminates the need for premium proprietary ligands |
| Conditions | Standard Suzuki-Miyaura coupling conditions (Pd(PPh3)4, generic base, 80 °C) |
Procuring the bromo-derivative drastically lowers catalyst costs and simplifies process scale-up by avoiding proprietary ligand requirements.
For materials science applications, the regiochemistry of the benzothiophene unit strictly controls the optoelectronic performance of the final polymer or small molecule. Cross-coupling 2-Bromobenzo[b]thiophene extends the pi-conjugation linearly along the molecular axis, maintaining coplanarity and maximizing charge carrier mobility. Conversely, using 3-bromobenzo[b]thiophene forces the incoming aryl group into an orthogonal or highly twisted geometry due to steric clashes with the adjacent C4 proton of the benzene ring. This twisting disrupts orbital overlap, blue-shifting the emission spectrum and significantly reducing the solid-state luminescence efficiency of the resulting materials [1].
| Evidence Dimension | Structural planarity and pi-conjugation extension |
| Target Compound Data | Yields highly planar, linearly conjugated architectures |
| Comparator Or Baseline | 3-Bromobenzo[b]thiophene: Yields sterically twisted, non-planar architectures with interrupted conjugation |
| Quantified Difference | 2-position coupling maximizes orbital overlap and charge mobility, whereas 3-position coupling induces steric torsion and blue-shifts emission |
| Conditions | Synthesis of extended aryl-benzothiophene oligomers for OLED and OPV applications |
Selecting the 2-bromo isomer is mandatory for synthesizing high-efficiency organic semiconductors where linear pi-conjugation is critical.
The synthesis of 2-aminobenzo[b]thiophenes—key pharmacophores in selective estrogen receptor modulators (SERMs)—is highly streamlined by using 2-Bromobenzo[b]thiophene. It readily undergoes Buchwald-Hartwig amination with secondary aromatic amines (e.g., N-methyl-p-anisidine) using Pd(dba)2 and P(t-Bu)3, reliably delivering 60-80% yields of the aminated product in a single step. Attempting to achieve the same transformation starting from unsubstituted benzo[b]thiophene requires either a multi-step sequence (lithiation, sulfurization, amination) or low-yielding direct oxidative C-H amination, which suffers from poor regiocontrol and requires stoichiometric oxidants [1].
| Evidence Dimension | Synthetic steps and yield for 2-aminobenzo[b]thiophene derivatives |
| Target Compound Data | 1 step, 60-80% yield via Buchwald-Hartwig amination |
| Comparator Or Baseline | Unsubstituted Benzo[b]thiophene: Multi-step pre-functionalization or low-yield (<30%) direct C-H amination |
| Quantified Difference | Reduces synthesis from 3+ steps to 1 step; >30% absolute yield improvement over direct C-H functionalization |
| Conditions | Palladium-catalyzed C-N cross-coupling (Pd(dba)2, P(t-Bu)3, base) |
Dramatically shortens the synthetic route and improves overall yield for pharmaceutical manufacturing of benzothiophene-based APIs.
2-Bromobenzo[b]thiophene is the optimal starting material for constructing highly planar, linearly conjugated benzothiophene derivatives. Its 2-position reactivity ensures extended pi-orbital overlap, making it essential for synthesizing high-efficiency phosphorescent host materials and delayed fluorescence (TADF) emitters [1].
In medicinal chemistry, it serves as a highly efficient electrophile for Buchwald-Hartwig aminations and Suzuki couplings. It is the preferred precursor for synthesizing 2-substituted benzothiophene pharmacophores, including analogs of raloxifene and zileuton, due to its high regioselectivity and single-step functionalization capability [2].
For the development of bulk heterojunction solar cells, the compound is utilized to synthesize donor-acceptor copolymers. The lability of the C-Br bond allows for high molecular weight polymerizations via Stille or Suzuki polycondensation without the need for aggressive, defect-inducing reaction conditions [3].
Irritant